An In-depth Technical Guide to the Physicochemical Properties of 3-(Chloromethyl)isoquinoline Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 3-(Chloromethyl)isoquinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)isoquinoline hydrochloride is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its isoquinoline core is a key structural motif in numerous biologically active molecules, and the reactive chloromethyl group at the 3-position provides a versatile handle for synthetic modifications. A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, formulation development, and biological screening. This guide provides a comprehensive overview of the key physicochemical characteristics of 3-(Chloromethyl)isoquinoline hydrochloride, along with detailed experimental protocols for their determination.
Chemical Identity and Structure
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Chemical Name: 3-(Chloromethyl)isoquinoline hydrochloride
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Synonyms: 3-(Chloromethyl)isoquinolinium chloride
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Molecular Formula: C₁₀H₈ClN · HCl
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Molecular Weight: 214.09 g/mol
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CAS Number: 76884-33-8
The structure consists of a bicyclic aromatic isoquinoline ring system with a chloromethyl substituent at the C3 position. The hydrochloride salt is formed by the protonation of the nitrogen atom in the isoquinoline ring.
Caption: Structure of 3-(Chloromethyl)isoquinoline Hydrochloride.
Physicochemical Properties and Their Determination
A summary of the key physicochemical properties is presented below, followed by detailed experimental protocols.
| Property | Value | Method |
| Molecular Formula | C₁₀H₈ClN · HCl | - |
| Molecular Weight | 214.09 g/mol | Calculation |
| Appearance | Off-white to light yellow solid | Visual Inspection |
| Melting Point | Data not available | Capillary Melting Point |
| Solubility | Data not available | Gravimetric Analysis |
| pKa | Data not available | UV-Vis Spectrophotometry |
Appearance
The appearance of a compound is a fundamental physical property. 3-(Chloromethyl)isoquinoline hydrochloride is expected to be an off-white to light yellow crystalline solid.
Melting Point
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity.
Experimental Protocol: Capillary Melting Point Determination
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Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: A calibrated digital melting point apparatus is used.
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Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
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Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely molten (clear point) are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility
Solubility in various solvents is crucial for designing synthetic reactions, purification methods, and formulations. As a hydrochloride salt, 3-(Chloromethyl)isoquinoline hydrochloride is expected to have good solubility in polar protic solvents like water and alcohols, and limited solubility in nonpolar organic solvents.
Experimental Protocol: Gravimetric Solubility Determination
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Solvent Selection: A range of solvents of varying polarity should be chosen (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).
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Equilibration: An excess amount of the compound is added to a known volume of the solvent in a sealed vial. The suspension is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
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Separation: The saturated solution is filtered through a 0.45 µm syringe filter to remove undissolved solid.
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Quantification: A known volume of the clear filtrate is transferred to a pre-weighed container. The solvent is evaporated under reduced pressure or in a drying oven until a constant weight is achieved.
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Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in mg/mL).
pKa
The pKa value indicates the acidity of the protonated isoquinoline nitrogen. This is a critical parameter for understanding the compound's ionization state at different pH values, which influences its solubility, lipophilicity, and biological activity.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This method relies on the principle that the UV-Vis absorbance spectrum of the compound changes as a function of pH due to the different electronic structures of the protonated and deprotonated forms.
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Stock Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or water).
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Buffer Preparation: A series of buffers with known pH values spanning the expected pKa range are prepared.
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Sample Preparation: A small aliquot of the stock solution is added to each buffer to a constant final concentration.
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Spectral Measurement: The UV-Vis spectrum of each solution is recorded.
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Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms have significantly different molar absorptivities is plotted against pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, which can be determined from the inflection point of the resulting sigmoidal curve.
Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and assessing purity. For 3-(Chloromethyl)isoquinoline hydrochloride, the spectra would be expected to show characteristic signals for the aromatic protons of the isoquinoline ring, the methylene protons of the chloromethyl group, and the corresponding carbon signals. The protonation of the nitrogen atom will influence the chemical shifts of the adjacent protons and carbons.
Typical NMR Solvents: DMSO-d₆ or D₂O are suitable solvents for hydrochloride salts.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule. Key expected vibrational bands for 3-(Chloromethyl)isoquinoline hydrochloride include:
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C-H stretching (aromatic): ~3000-3100 cm⁻¹
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N-H stretching (protonated amine): Broad band around 2400-2800 cm⁻¹
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C=N and C=C stretching (aromatic ring): ~1500-1650 cm⁻¹
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C-Cl stretching: ~600-800 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3-(Chloromethyl)isoquinoline hydrochloride, electrospray ionization (ESI) in positive ion mode is a suitable technique. The expected mass spectrum would show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₁₀H₉ClN⁺.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of 3-(Chloromethyl)isoquinoline hydrochloride and for monitoring its stability. A reverse-phase HPLC method would be appropriate.
Illustrative HPLC Method Development Workflow
Caption: Workflow for HPLC Method Development.
Solid-State Characterization
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of the compound.[1]
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DSC can be used to determine the melting point and enthalpy of fusion, as well as to detect any polymorphic transitions.
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TGA measures the change in mass as a function of temperature, providing information about thermal stability and decomposition. For a hydrochloride salt, TGA can indicate the temperature at which HCl is lost.
Powder X-Ray Diffraction (PXRD)
PXRD is a non-destructive technique used to analyze the crystalline structure of a solid. The resulting diffraction pattern is a fingerprint of the crystalline form and can be used to identify polymorphs, assess crystallinity, and determine crystal purity.
Stability and Storage
The stability of 3-(Chloromethyl)isoquinoline hydrochloride is a critical factor for its storage and handling. As a hydrochloride salt, it may be hygroscopic.
Protocol for Hygroscopicity Assessment
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Initial Weight: A known weight of the sample is placed in a weighing bottle and dried to a constant weight in a vacuum oven.
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Controlled Humidity: The open weighing bottle is placed in a desiccator containing a saturated salt solution to maintain a constant relative humidity (e.g., 75% RH using a saturated NaCl solution).
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Weight Monitoring: The sample is weighed at regular intervals until a constant weight is achieved.
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Calculation: The percentage of water absorbed is calculated.
Based on its chemical structure, 3-(Chloromethyl)isoquinoline hydrochloride should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture.
Safety and Handling
The parent compound, 3-(chloromethyl)isoquinoline, is classified as a skin, eye, and respiratory irritant.[2] It is prudent to handle the hydrochloride salt with the same precautions.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
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Spills: In case of a spill, avoid generating dust. Scoop up the material and place it in a sealed container for disposal.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12874870, 3-(Chloromethyl)isoquinoline. [Link].
- Awuah, E., & Capretta, A. (2010). Microwave-assisted Bischler-Napieralski and Pictet-Spengler reactions: a practical approach to substituted isoquinoline libraries. The Journal of Organic Chemistry, 75(16), 5627–5634.
- Sturm, S., & Stuppner, H. (1998). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. Electrophoresis, 19(16-17), 3026–3032.
- Giron, D. (1995). Thermal analysis and calorimetry in the pharmaceutical field. Journal of Thermal Analysis, 44(2), 277-301.
Sources
- 1. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(Chloromethyl)isoquinoline | C10H8ClN | CID 12874870 - PubChem [pubchem.ncbi.nlm.nih.gov]
